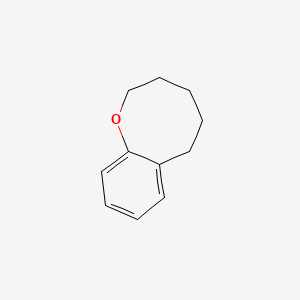

3,4,5,6-tetrahydro-2H-1-benzoxocine

Description

Heterocyclic Context and Significance of Medium-Sized Oxygen Heterocycles

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their rings. wisdomlib.orgwikipedia.org These compounds are fundamental in organic chemistry and are pervasive in nature and technology. wikipedia.org Oxygen-containing heterocycles, in particular, are a significant class due to their presence in a vast array of biologically active natural products and synthetic compounds. iajpr.com

Medium-sized rings, which typically contain eight to eleven atoms, present unique synthetic challenges and possess distinct conformational properties. Oxygen-containing medium-sized heterocycles are of particular interest as their frameworks are found in a number of natural products with important biological activities. The synthesis and study of these rings contribute to a deeper understanding of chemical reactivity and three-dimensional molecular architecture.

Definitional Aspects and Isomeric Considerations of Benzoxocines, Oxocanes, and Oxocenes

The nomenclature of heterocyclic compounds can be complex, with both common and systematic names in use. msu.edu The Hantzsch-Widman system is a widely accepted method for systematically naming these structures. uh.edu

Benzoxocines: This term describes a class of compounds featuring a benzene (B151609) ring fused to an eight-membered ring containing an oxygen atom. The specific compound of interest, 3,4,5,6-tetrahydro-2H-1-benzoxocine, indicates a benzene ring fused to a fully saturated eight-membered oxocine ring. The numbering and prefixes denote the positions of saturation and the location of the oxygen atom relative to the fused benzene ring.

Oxocanes: An oxocane (B8688111) is a saturated eight-membered ring containing one oxygen atom. nih.gov It is the parent heterocycle from which the saturated portion of this compound is derived.

Oxocenes: An oxocene is an eight-membered ring containing one oxygen atom and the maximum number of non-cumulative double bonds. The degree of unsaturation significantly influences the chemical properties and reactivity of the ring system. uh.edu

Isomerism is a key consideration for benzoxocines. The position of the oxygen atom within the eight-membered ring and the fusion points to the benzene ring can vary, leading to a range of structural isomers. Each isomer can exhibit different chemical and physical properties.

Research Landscape of this compound within Chemical Synthesis and Methodology Development

The synthesis of medium-sized rings like the one found in this compound can be challenging due to entropic and enthalpic factors. Research in this area often focuses on developing new and efficient synthetic methods to construct these ring systems.

While specific research directly on this compound is not extensively documented in readily available literature, the synthesis of related benz-fused heterocycles, such as benzazocines and benzodiazepines, provides insight into the potential synthetic strategies that could be employed. ub.edursc.orgnih.govresearchgate.net These methods often involve intramolecular cyclization reactions. For instance, the synthesis of hexahydro-3-benzazocine has been achieved through the cyclization of an N-(o-iodo-benzyl)-bromoalkylamine derivative. rsc.org Similarly, palladium-catalyzed intramolecular reactions have been utilized to create related benzazepine structures. researchgate.net

The development of synthetic routes to benzoxazine (B1645224) monomers, which are six-membered heterocyclic rings fused to a benzene ring, also offers valuable parallels. researchgate.net These syntheses often employ condensation reactions and can be adapted for the creation of larger ring systems. mdpi.com The exploration of various catalysts and reaction conditions is a common theme in this area of research. nih.govjsynthchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

51060-43-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3,4,5,6-tetrahydro-2H-1-benzoxocine |

InChI |

InChI=1S/C11H14O/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8H,1-2,5-6,9H2 |

InChI Key |

HMMIEQLRXVEQBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=CC=C2OCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,4,5,6 Tetrahydro 2h 1 Benzoxocine Derivatives

Electrophilic and Nucleophilic Reactions on the Aromatic Moiety

The aromatic ring of 3,4,5,6-tetrahydro-2H-1-benzoxocine is susceptible to electrophilic substitution, a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is directed by the electronic properties of the substituents on the aromatic ring. The ether oxygen of the oxocine ring, connected to the aromatic system, acts as an activating group, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. This is due to the oxygen's ability to donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the substitution process. masterorganicchemistry.com

Conversely, the alkyl portion of the fused ring has a weak electron-donating effect through induction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nucleophilic aromatic substitution (SNA_r) on the this compound scaffold is less common and generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.com Such reactions proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex) before a leaving group is expelled. masterorganicchemistry.comlibretexts.org The rate of these reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge of the intermediate. libretexts.org

Reactions Involving the Tetrahydro-Oxocine Ring

The tetrahydro-oxocine ring of the molecule contains a saturated ether linkage, which can be subject to cleavage under specific conditions. Ethers are generally stable but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), through a nucleophilic substitution pathway. This reaction would lead to the opening of the eight-membered ring.

The saturated carbon atoms within the oxocine ring can potentially undergo radical halogenation, although this is often less selective. Oxidation of the methylene (B1212753) group adjacent to the ether oxygen could lead to the formation of a lactone, a cyclic ester.

Furthermore, the ether oxygen itself can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the ring towards other transformations.

Ring Contraction and Expansion Reactions

The eight-membered tetrahydro-oxocine ring can undergo structural reorganization through ring contraction and expansion reactions, often catalyzed by transition metals.

A notable example is the palladium(II)-catalyzed enantioselective ring contraction of related 5,6-dihydro-2H-benzo[b] acs.orgacs.orgoxazocines, which are nitrogen-containing analogs. This process yields enantiomerically enriched 3,4-dihydro-2H-1,4-benzoxazine derivatives. acs.orgacs.orgnih.gov The reaction is sensitive to the electronic nature of substituents on the phenyl ring and the presence of an acidic additive, which can influence both the yield and the enantiomeric ratio of the product. acs.org

Below is a table summarizing the results of a study on the ring contraction of a tosyl-protected 5,6-dihydro-2H-benzo[b] acs.orgacs.orgoxazocine.

| Entry | Substrate | Acidic Additive | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | (Z)-8-Chloro-6-tosyl-5,6-dihydro-2H-benzo[b] acs.orgacs.orgoxazocine | None | <10 | - |

| 2 | (Z)-8-Chloro-6-tosyl-5,6-dihydro-2H-benzo[b] acs.orgacs.orgoxazocine | TFA | 85 | 95:5 |

| 3 | (Z)-8-Chloro-6-tosyl-5,6-dihydro-2H-benzo[b] acs.orgacs.orgoxazocine | PivOH | 93 | 98:2 |

Ring expansion reactions, while less documented for this specific system, are a known phenomenon in heterocyclic chemistry. For instance, the expansion of smaller rings like oxetanes and tetrahydrofurans to larger rings can be achieved under photochemical conditions or through hydride-mediated reactions. acs.orgrsc.org Such methodologies could potentially be adapted to synthesize larger ring systems from appropriate precursors.

Functional Group Derivatizations and Interconversions

The this compound scaffold can be further modified by the derivatization of functional groups that may be present on the aromatic or oxocine ring. These transformations are crucial for synthesizing a diverse range of analogs with varied properties.

If a hydroxyl group is present, it can be converted into a variety of other functional groups. researchgate.net Common derivatizations include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or sulfonates to form ethers.

Conversion to Halides: Treatment with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). researchgate.net

Similarly, if an amino group is introduced onto the scaffold, it can undergo a wide array of transformations: iu.eduojp.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amine or to introduce specific functionalities. iu.edu

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: For primary aromatic amines, reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.

The interconversion of functional groups is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of a molecule's structure and reactivity. rsc.org

Structural Characterization and Conformational Analysis of 3,4,5,6 Tetrahydro 2h 1 Benzoxocine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise molecular architecture of 3,4,5,6-tetrahydro-2H-1-benzoxocine and its derivatives relies on a combination of sophisticated spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity, stereochemistry, and conformation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of this compound systems. One-dimensional (1D) NMR spectra provide initial information on the chemical environment of each nucleus. In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values reveal the number and connectivity of non-equivalent protons. For the this compound core, distinct signals are expected for the aromatic protons and the diastereotopic methylene (B1212753) protons of the eight-membered ring.

Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitive assignments. COSY spectra establish proton-proton coupling networks, allowing for the tracing of the aliphatic chain within the oxocane (B8688111) ring. HSQC spectra correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Ring System

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| Aromatic C-O | - | 150 - 160 |

| O-CH₂ (C2) | 4.0 - 4.5 | 65 - 75 |

| CH₂ (C3) | 1.5 - 2.0 | 20 - 30 |

| CH₂ (C4) | 1.3 - 1.8 | 25 - 35 |

| CH₂ (C5) | 1.4 - 1.9 | 25 - 35 |

| Ar-CH₂ (C6) | 2.5 - 3.0 | 30 - 40 |

Note: These are approximate ranges and can vary based on substitution and solvent.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the molecular formula of this compound derivatives.

Electron ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. For this compound, characteristic fragmentation pathways may include cleavage of the ether bond and fragmentation of the eight-membered ring. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

While NMR and MS provide crucial data on connectivity and molecular formula, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. semanticscholar.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles. semanticscholar.org This technique is particularly valuable for establishing the absolute stereochemistry of chiral centers and for providing a detailed snapshot of the preferred conformation of the flexible eight-membered ring in the crystalline form. beilstein-journals.orgresearchgate.net The solid-state conformation revealed by X-ray crystallography serves as a crucial reference point for comparison with solution-state conformations determined by other methods like NMR. semanticscholar.org

Conformational Preferences of the Eight-Membered Ring

The eight-membered oxocane ring in the this compound system is conformationally labile, and understanding its preferred shapes is key to comprehending its chemical and biological properties.

Theoretical calculations, particularly using density functional theory (DFT), are instrumental in exploring the potential energy surface of the oxocane and benzoxocine ring systems. researchgate.net These computational models can predict the relative stabilities of various possible conformations, such as boat-chair, twist-boat, and crown families. For the parent oxocane, calculations can identify the lowest energy conformers. When the benzene (B151609) ring is fused to form the benzoxocine system, the conformational landscape is altered due to the constraints imposed by the rigid aromatic ring. Theoretical models can help to predict how this fusion influences the conformational preferences of the eight-membered ring.

Experimental validation of the theoretically predicted conformations is primarily achieved through advanced NMR techniques in solution. rsc.org The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive probe of through-space proximity. By conducting 2D NOE spectroscopy (NOESY) experiments on this compound derivatives, specific through-space correlations between protons can be identified, providing crucial distance constraints that help to define the solution-state conformation. rsc.org

Chiroptical Properties and Absolute Configuration Assignment

Chiroptical spectroscopy refers to the differential interaction of chiral molecules with left and right circularly polarized light. These techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of chiral compounds in solution. nih.govuni-kiel.de The assignment is typically achieved by comparing the experimentally measured spectrum with that of a known standard or with a spectrum predicted by theoretical calculations. sciforum.netresearchgate.net

Circular Dichroism (CD) Spectroscopy in Chiral Benzoxocine Systems

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides information about the stereochemical features of the molecule. nih.gov

In the study of chiral benzoxocine systems, CD spectroscopy serves as a crucial tool for assigning the absolute configuration. The process generally involves comparing the experimental CD spectrum of an unknown compound with the spectra of compounds having a known absolute configuration. nih.gov A similarity in the CD spectra, particularly the sign and wavelength of the Cotton effects, suggests that the two compounds share the same absolute configuration at the chromophore-bearing stereocenter. nih.gov

For complex molecules, the interpretation of CD spectra can be aided by quantum chemical calculations. sciforum.netresearchgate.net By calculating the theoretical CD spectra for different possible stereoisomers, a comparison with the experimental spectrum can lead to an unambiguous assignment of the absolute configuration. sciforum.net This approach has been successfully applied to various heterocyclic systems, providing a reliable method for stereochemical elucidation. sciforum.netresearchgate.net For instance, in a study on a rigid tricyclic derivative, 3,4,5,6-tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one, model compounds were prepared specifically for chiroptical studies of the chromane (B1220400) chromophore, highlighting the importance of such reference materials in spectroscopic analysis. rsc.org

Chemical Correlation for Stereochemical Assignment

Chemical correlation is a classical and definitive method for determining the absolute configuration of a chiral molecule. This technique involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration has been unequivocally established, often through X-ray crystallography. rsc.org The key principle is that the stereochemical integrity of the chiral center must be maintained throughout the chemical transformation.

A notable application of this method was demonstrated in the configurational assignment of a rigid, tricyclic 3,4,5,6-tetrahydro-2-methyl-2,6-methano-2H-1-benzoxocin-4-one derivative. rsc.org In this study, the absolute configuration was established through a combination of X-ray analysis and chemical correlation. The ketal of the benzoxocinone was synthesized using a chiral diol of known configuration, (2R,3R)-butane-2,3-diol. The stereochemistry of the resulting product was then confirmed by X-ray crystallography. rsc.org

Furthermore, the stereochemistry of a related hydroxy derivative was deduced by chemical correlation with the aforementioned ketal. rsc.org This process of relating the stereochemistry of different compounds through a series of chemical reactions with known stereochemical outcomes provides a robust and reliable method for absolute configuration assignment.

Computational and Theoretical Investigations of 3,4,5,6 Tetrahydro 2h 1 Benzoxocine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of complex organic structures like 3,4,5,6-tetrahydro-2H-1-benzoxocine. DFT provides a balance between computational cost and accuracy, making it ideal for calculating geometries, energies, and electronic characteristics.

Elucidation of Conformational Energies and Preferred Geometries

The conformational landscape of eight-membered rings is notably complex due to their high degree of flexibility. Unlike the well-defined chair conformation of cyclohexane, eight-membered heterocycles such as oxocane (B8688111) can adopt several low-energy conformations. acs.orgacs.org For this compound, the eight-membered ring is fused to a benzene (B151609) ring, which imparts some rigidity but still allows for significant conformational isomerism.

The primary low-energy conformations expected for the oxocane portion of the molecule include the boat-chair (BC) and the twist-chair (TC) forms. Other possibilities include various boat and crown conformations. DFT calculations are employed to optimize the geometry of each potential conformer and calculate its corresponding electronic energy. By comparing these energies, the most stable, or "preferred," geometries can be identified.

A hypothetical conformational analysis using DFT at a common level of theory, such as B3LYP/6-31G(d), would likely reveal a small energy difference between several conformers, indicating that the molecule exists as a dynamic equilibrium of these forms at room temperature.

Interactive Table: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Boat-Chair (BC) | C1 | 0.00 | 55.8 |

| Twist-Chair (TC) | C1 | 0.50 | 28.1 |

| Crown (C) | C1 | 1.20 | 8.5 |

| Boat-Boat (BB) | C1 | 2.50 | 1.1 |

Note: The data in this table is illustrative and represents typical expected values for an eight-membered heterocyclic system. The point group for all conformers is C1 due to the lack of symmetry imposed by the fused benzene ring.

Computational Modeling of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring the reactivity of this compound. It allows for the computational modeling of potential reaction pathways, providing detailed insights into the mechanisms. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and, crucially, transition states can be located and characterized.

For instance, the synthesis of benzoxocine derivatives often involves cyclization reactions. DFT calculations can model these ring-closing steps, identifying the transition state structure and calculating the activation energy barrier. This information is vital for predicting reaction feasibility and optimizing experimental conditions. For example, in a Williamson ether synthesis approach to form the oxocine ring, DFT could model the intramolecular nucleophilic attack, determining the energetic barrier for the reaction and whether it is kinetically favorable.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Molecular Electron Density Theory)

The electronic structure of this compound dictates its fundamental reactivity. DFT calculations provide access to a wealth of electronic information, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Molecular Electron Density Theory provides a framework for understanding chemical reactivity based on the analysis of the electron density. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and the electrophilicity index, can quantify the molecule's behavior in chemical reactions. For this compound, analysis of the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atom is expected to be the most electron-rich site (nucleophilic), while the aromatic ring and the hydrogens are relatively electron-poor. This information helps predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While DFT is excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic conformational landscape. nih.gov

For a flexible molecule like this compound, an MD simulation would show the molecule constantly transitioning between its various low-energy conformations, such as the boat-chair and twist-chair forms. These simulations, often performed using classical force fields, can reveal the pathways and timescales of these conformational interconversions. By analyzing the trajectory of an MD simulation, one can determine the population distribution of different conformers and the energy barriers between them, complementing the static picture provided by DFT. Such simulations are particularly important for understanding how the molecule might interact with biological targets, as its dynamic shape can influence binding affinity.

Development of Predictive Models for Structure-Reactivity Relationships

Developing predictive models for structure-reactivity relationships, such as Quantitative Structure-Activity Relationship (QSAR) models, is essential for designing novel molecules with desired properties. nih.govnih.gov Although specific QSAR studies on this compound are not prevalent, the methodology can be readily applied to a series of its derivatives.

In a typical QSAR study, a set of benzoxocine analogs would be synthesized and their biological activity or a specific chemical reactivity measured. Simultaneously, a wide range of molecular descriptors for each analog would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. This resulting QSAR model can then be used to predict the activity of new, unsynthesized benzoxocine derivatives, guiding synthetic efforts toward more potent or effective compounds.

Mechanistic Investigations of in Vitro Biological Activities of Benzoxocine Derivatives

Antitumor Activity Mechanisms in Cell Lines (e.g., A549, K562)

Benzoxocine and its related structures, such as benzopyrans and benzofurans, have demonstrated notable cytotoxic activity against various cancer cell lines. nih.govmdpi.com Mechanistic studies are focused on understanding how these compounds induce cancer cell death and inhibit proliferation.

Research into the antitumor mechanisms of compounds structurally related to benzoxocines has revealed multifaceted cellular impacts. For instance, a novel benzopyrane derivative, SIMR1281, has been shown to modulate key enzymes involved in cancer cell metabolism and survival, such as thioredoxin reductase 1 and glutathione (B108866) reductase. nih.gov The inhibition of these antioxidant systems leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis (programmed cell death) and prevent cell proliferation. nih.gov Furthermore, this compound was found to induce DNA damage and perturb the cell cycle, ultimately inactivating critical signaling pathways like Ras/ERK and PI3K/Akt, which are crucial for cancer cell survival and growth. nih.gov

Similarly, studies on other related heterocyclic compounds, such as benzothiazole (B30560) derivatives, have shown that they can induce apoptosis by suppressing the PI3K/AKT signaling pathway in human cancer cell lines like U87 (glioblastoma) and HeLa (cervix cancer). nih.gov This suppression leads to classic apoptotic events, including DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov In the context of lung cancer, cadmium complexes have been observed to induce cell death in the A549 cell line through apoptosis and cell cycle arrest, a process that can be initiated by increased ROS formation and subsequent DNA damage. nih.gov

Some halogenated benzofuran (B130515) derivatives have exhibited significant cytotoxic activity against leukemia cell lines (K562 and HL60) with IC50 values as low as 0.1 μM, while showing no toxicity to normal cells. nih.gov The position of the halogen atom on the benzofuran ring appears to be a critical factor for its biological activity. nih.gov Naphthoquinone derivatives have also demonstrated promising anticancer activity on A549 cells by inducing mitochondrial damage and ROS formation. researchgate.net

Interactive Table: In Vitro Anticancer Activity of Related Heterocyclic Compounds

| Compound Type | Cell Line(s) | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Benzopyrane (SIMR1281) | Multiple | Inhibits TrxR and GSHR, increases ROS, induces DNA damage, inactivates Ras/ERK and PI3K/Akt pathways. | nih.gov |

| Benzothiazole (PB11) | U87, HeLa | Suppresses PI3K/AKT signaling pathway, induces apoptosis. | nih.gov |

| Cadmium Complexes | A549 | Induces apoptosis and cell cycle arrest, increases ROS formation. | nih.gov |

| Halogenated Benzofuran | K562, HL60 | Exhibits potent and selective cytotoxic activity. | nih.gov |

| Naphthoquinone | A549 | Induces mitochondrial damage and ROS formation. | researchgate.net |

Antimicrobial Activity Mechanisms (e.g., Antistaphylococcal Activity)

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new antimicrobial agents. nih.gov Benzoxocine derivatives and related compounds have emerged as a promising area of research in this field. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible bacterial growth. Studies on various heterocyclic compounds have demonstrated their potential against Gram-positive bacteria, including Staphylococcus species. jcdr.netnih.govmdpi.comnih.govias.ac.in

For instance, certain pyrazole (B372694) derivatives have shown potent activity against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. mdpi.com These compounds were found to be bactericidal and effective at inhibiting and eradicating Staphylococcus aureus biofilms. mdpi.com The proposed mechanism of action for these compounds is the permeabilization of the bacterial cell membrane. mdpi.com

Similarly, novel carbohydrate fatty acid derivatives have demonstrated significant antimicrobial activity against Staphylococcus aureus and MRSA, with MIC values ranging from 0.04 to 0.16 mmol/l. researchgate.net Their mode of action is also linked to cell membrane permeabilization. researchgate.net Acylphloroglucinol derivatives have also shown strong anti-MRSA activity, with one compound exhibiting an MIC of 0.98 μg/mL. nih.gov The proposed mechanisms for this compound include membrane damage and the induction of oxidative stress through the overproduction of ROS. nih.gov

The antibacterial activity of Nargenicin-A1, a macrolide, has been evaluated against various Gram-positive clinical isolates. The mean MIC for S. aureus, including MSSA, MRSA, and VRSA, was found to be 3.97, 0.06, 0.12, and 25 μg/mL, respectively. jcdr.net

Interactive Table: Minimum Inhibitory Concentration (MIC) of Related Compounds against Staphylococcus aureus

| Compound Type | Strain(s) | MIC Range | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pyrazole derivatives | S. aureus, E. faecalis | As low as 0.78 μg/mL | Cell membrane permeabilization | mdpi.com |

| Carbohydrate fatty acid derivatives | S. aureus, MRSA | 0.04 - 0.16 mmol/l | Cell membrane permeabilization | researchgate.net |

| Acylphloroglucinol derivatives | MRSA | As low as 0.98 μg/mL | Membrane damage, ROS-mediated oxidative stress | nih.gov |

| Nargenicin-A1 | S. aureus (MSSA, MRSA, VRSA) | 0.06 - 25 μg/mL | Not specified | jcdr.net |

Antioxidant Activity Mechanisms (e.g., DPPH, ABTS Radical Scavenging Assays)

The ability of a compound to act as an antioxidant is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govpoltekkesaceh.ac.id These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

The antioxidant activity of phenolic compounds, which are structurally related to the core of benzoxocines, is attributed to their ability to scavenge free radicals. frontiersin.org The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). frontiersin.orgpreprints.org In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, while in the SET mechanism, an electron is transferred. frontiersin.org

Studies on benzoxazinic nitrones, which share structural similarities with benzoxocines, have shown that the introduction of an electron-withdrawing group can significantly enhance their antioxidant capacity. mdpi.com Computational studies suggested that HAT is the most thermodynamically favorable mechanism for their antioxidant action towards the DPPH radical. mdpi.com

The antioxidant potential of various benzoic acid derivatives has also been investigated. preprints.orgnih.gov Propyl gallate, for example, was found to be a highly effective scavenger of hydroxyl radicals. nih.gov Theoretical studies on benzoic acid derivatives have indicated that in a non-polar environment, the HAT mechanism is preferred, while in polar solvents, a sequential proton loss electron transfer (SPLET) mechanism is more favorable. preprints.org

Interactive Table: Antioxidant Activity of Related Compounds

| Compound Type | Assay(s) | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Benzotriazoloquinazolines | DPPH, FRAP, RPC | Act as redox agents, scavenging free radicals by reduction or hydrogen donation. | nih.gov |

| Benzoxazinic nitrones | DPPH | Primarily act via Hydrogen Atom Transfer (HAT). | mdpi.com |

| Benzoic acid derivatives | Theoretical (M06-2X) | HAT is preferred in the gas phase; SPLET is favored in polar mediums. | preprints.org |

Anti-inflammatory Activity Mechanisms (e.g., COX-1, COX-2, 5-LOX Inhibition)

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. The development of dual COX/5-LOX inhibitors is a promising strategy for creating safer anti-inflammatory agents. nih.govthebiogrid.org

Research into thiophene (B33073) derivatives has identified compounds with potent anti-inflammatory activity. nih.gov One such derivative exhibited high selectivity for COX-2 inhibition (IC50 = 5.45 μM) and also showed significant 5-LOX inhibitory activity (IC50 = 4.33 μM). nih.gov Molecular modeling studies suggested that this compound binds to the active sites of both COX-2 and 5-LOX, indicating its potential as a dual inhibitor. nih.gov

While direct studies on the anti-inflammatory mechanisms of 3,4,5,6-tetrahydro-2H-1-benzoxocine are not prevalent in the provided context, the investigation of related heterocyclic structures provides a framework for understanding how such compounds might interact with key inflammatory enzymes. The ability to inhibit both the COX and LOX pathways is a desirable characteristic for novel anti-inflammatory drugs.

No Mechanistic Investigation Data Currently Available for this compound Derivatives

Despite a thorough search of scientific literature and patent databases, no specific information is publicly available regarding the mechanistic investigations of the in vitro biological activities of this compound and its derivatives. The requested detailed analysis, including enzyme target identification, inhibition kinetics, and the influence of stereochemistry on the mechanistic pathways of these specific compounds, could not be performed due to the absence of published research in these areas.

Searches for "this compound" in conjunction with terms such as "enzyme inhibition," "biological activity," "mechanism of action," and "stereochemistry" did not yield any relevant scholarly articles or patents containing the specific data required to populate the requested article structure.

While the broader class of benz-heterocyclic compounds, such as benzoxazoles, benzothiazolones, and benzodiazepinones, are the subject of extensive biological research, the specific this compound scaffold does not appear to have been a focus of published mechanistic studies. Therefore, the creation of an authoritative and scientifically accurate article adhering to the provided, detailed outline is not possible at this time.

It is important to note that the absence of published data does not necessarily signify a lack of biological activity for this class of compounds, but rather that such research has not been made publicly available.

Advanced Analogues and Natural Products Containing the Benzoxocine Scaffold

Isolation and Structural Revisions of Natural Products (e.g., Heliannuols, Puerosides)

The discovery of natural products is a fundamental step that often reveals novel chemical structures with potential therapeutic applications. The process involves extraction from natural sources, isolation of individual compounds, and detailed structural elucidation using modern spectroscopic techniques. In the case of benzoxocine-containing compounds, this process has sometimes led to the revision of initially proposed structures, a crucial step for understanding their structure-activity relationships.

Heliannuols: The heliannuols are a family of sesquiterpenoids that possess a characteristic benzoxocane (another term for the benzoxocine ring system) moiety. researchgate.net They were first isolated from cultivated sunflowers (Helianthus annuus), where they are believed to play a role in the plant's allelopathic action, inhibiting the growth of competing plants. researchgate.netresearchgate.net The isolation of these compounds, such as Heliannuol A, marked the discovery of this class of allelopathic sesquiterpenoids. researchgate.net Their unique structures and phytotoxic activity have made them compelling targets for synthetic chemists. researchgate.net

The structural elucidation of heliannuols has been an area of active investigation. Through the course of total synthesis efforts, the initially proposed structures of some members of this family have been corrected. For instance, the structures of Heliannuols G and H were revised following their chemical synthesis, which did not yield products matching the spectral data of the natural isolates based on the original structural assignments. researchgate.net This highlights the power of total synthesis as a tool for structural verification.

Puerosides: Puerosides are another class of natural products that can feature complex heterocyclic systems. Recent studies on the roots of Pueraria lobata, a plant used in traditional Chinese medicine, have led to the isolation of new pueroside isomers. mdpi.com In a 2024 study, researchers isolated twelve compounds, including three puerosides. mdpi.com Through extensive use of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques, they elucidated the structures of these compounds. mdpi.com

Notably, this investigation led to the identification of a novel compound, 4R-pueroside B, an isomer of the known pueroside B. mdpi.com The absolute configurations of these isomers were determined for the first time using Circular Dichroism (CD) spectroscopy. mdpi.com This work demonstrates the ongoing discovery of new natural products and the importance of detailed spectroscopic analysis in accurately defining their complex three-dimensional structures.

| Natural Product | Source Organism | Key Structural Feature | Notes |

| Heliannuols | Helianthus annuus (Sunflower) | Benzoxocane-containing sesquiterpenoid | Exhibit allelopathic and phytotoxic activity. researchgate.netresearchgate.net Structures of G and H were revised via total synthesis. researchgate.net |

| Pueroside B Isomers | Pueraria lobata (Kudzu) | Complex glycoside | Includes the novel compound 4R-pueroside B. mdpi.com Absolute configurations determined via CD spectroscopy. mdpi.com |

Total Synthesis Strategies for Complex Benzoxocine-Containing Natural Products

The total synthesis of natural products is a cornerstone of organic chemistry, serving not only to confirm proposed structures but also to provide access to larger quantities of these often-scarce compounds for biological evaluation. uci.edu The synthesis of molecules containing the benzoxocine scaffold is particularly challenging due to the inherent complexities of forming the eight-membered ring and controlling the stereochemistry of multiple chiral centers. researchgate.net

Strategies for the synthesis of benzoxocine-containing natural products like the heliannuols often involve innovative and carefully planned synthetic routes. Key transformations are required to construct the core benzoxocine ring and install the various functional groups with the correct spatial orientation. For example, the enantioselective total synthesis of (-)-heliannuol D and (+)-heliannuol A has been successfully accomplished. researchgate.net Furthermore, the synthesis of Heliannuol E was achieved using a novel ring-expansion reaction of a spirodienone derivative, which was generated under anodic oxidation conditions. researchgate.net This successful synthesis also allowed for the definitive determination of the absolute configuration of the natural product. researchgate.net

The development of new synthetic methods is often inspired by the challenges posed by complex natural products. uci.edu The pursuit of benzoxocine-containing molecules has driven innovation in areas such as:

Ring-Closing Metathesis (RCM): A powerful reaction for forming large rings.

Intramolecular Cyclization Reactions: Strategies to form the oxocine ring by connecting two ends of a linear precursor.

Stereocontrolled Reactions: Methods to set the specific stereochemistry required for biological activity.

These synthetic endeavors provide a platform for further biological studies and the creation of novel analogues. nih.gov

Design and Synthesis of Modified Benzoxocine Scaffolds for Mechanistic Probing

Beyond replicating the natural structures, synthetic chemistry offers the powerful capability to design and create modified analogues that are not found in nature. uci.edu By systematically altering the structure of a natural product, chemists can probe the mechanisms of its biological activity, identify the key structural features required for function (the pharmacophore), and develop new compounds with improved potency, selectivity, or metabolic stability. uci.edunih.gov

For the benzoxocine scaffold, the design and synthesis of modified analogues could involve several strategies:

Simplification of the Scaffold: Creating structurally simpler versions of the natural product to determine the minimal structure required for activity. This can lead to the discovery of lead compounds that are easier to synthesize. nih.gov

Modification of Functional Groups: Altering or removing specific functional groups (e.g., hydroxyls, methyl groups) on the benzoxocine ring or its side chains to understand their role in binding to biological targets.

Stereochemical Modifications: Synthesizing stereoisomers (enantiomers or diastereomers) of the natural product to investigate the importance of its three-dimensional shape for its biological function.

These designed analogues serve as molecular probes to better understand the biological pathways the natural products modulate. For example, by generating a library of related benzoxocine derivatives and testing their biological activity, researchers can build a structure-activity relationship (SAR) profile. This profile is invaluable for identifying which parts of the molecule are essential for its effects and which can be modified to enhance desired properties, a critical step in the journey of drug discovery and development. nih.gov

Future Perspectives and Emerging Research Directions in 3,4,5,6 Tetrahydro 2h 1 Benzoxocine Chemistry

Innovation in Catalytic Asymmetric Synthesis of Benzoxocines

The development of efficient and stereoselective synthetic methods is paramount to unlocking the full potential of chiral molecules like 3,4,5,6-tetrahydro-2H-1-benzoxocine. Future research will likely focus on innovative catalytic asymmetric strategies to construct the benzoxocine core with high enantiopurity. Drawing parallels from the synthesis of other oxygen heterocycles, several promising avenues emerge.

Palladium-catalyzed dynamic kinetic asymmetric transformations have proven effective for the synthesis of five-, six-, and seven-membered oxygen heterocycles. nih.gov This methodology, which can convert a racemic starting material into a single enantiomer of the product, could be adapted for the synthesis of eight-membered rings like benzoxocines. Future work may involve the design of novel chiral ligands for palladium catalysts that can accommodate the larger ring size and control the stereochemistry of the cyclization process.

Furthermore, one-pot catalytic asymmetric syntheses, which combine multiple reaction steps into a single operation, offer a streamlined approach to complex molecules. For instance, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones, which are seven-membered heterocycles, has been developed using an organocatalyzed domino reaction sequence. chemistryviews.org A similar strategy could be envisioned for this compound, potentially involving a cascade reaction that forms and cyclizes a key intermediate in a stereocontrolled manner. The development of novel organocatalysts or transition-metal catalysts will be crucial for the success of such approaches.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The integration of advanced spectroscopic techniques and computational modeling is a powerful approach to elucidate the intricate details of reaction pathways.

For instance, in the study of the ring-opening polymerization of benzoxazines, a related class of heterocycles, detailed ¹H NMR analysis was used to propose an improved mechanistic scheme. uab.cat Similar in-depth NMR studies, including 2D techniques like NOESY and COSY, could be employed to probe the intermediates and transition states in the synthesis of this compound. This can provide valuable insights into the stereochemical course of the reaction and the factors that govern selectivity.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction profiles and predict the stability of intermediates and transition states. nih.gov For benzoxocines, computational analysis could be used to study the conformational preferences of the eight-membered ring, which is likely to be flexible. Understanding the conformational landscape is crucial for designing stereoselective reactions and for interpreting spectroscopic data. The combination of experimental spectroscopic data with computational models can provide a comprehensive and highly detailed picture of the reaction mechanism.

Exploration of Novel Mechanistic Pathways for Biological Activity

While the biological activity of this compound itself is largely uncharacterized, the broader class of benzoxazine (B1645224) and benzoxazole (B165842) derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govjocpr.comnih.govmdpi.com This suggests that the benzoxocine scaffold may also possess interesting biological activities.

Future research will likely involve the synthesis of a library of this compound derivatives with diverse substituents to screen for various biological activities. Once active compounds are identified, the focus will shift to understanding their mechanism of action at a molecular level. This could involve identifying the specific protein targets with which the compounds interact.

For example, studies on other heterocyclic compounds have utilized techniques like affinity chromatography and proteomics to pull down and identify target proteins. Mechanistic studies could also involve investigating how the compounds affect cellular signaling pathways or metabolic processes. For instance, if a benzoxocine derivative shows anticancer activity, researchers might explore whether it induces apoptosis, inhibits cell cycle progression, or interferes with key oncogenic signaling pathways. nih.gov

Applications in Advanced Chemical Biology and Medicinal Chemistry (Mechanistic Focus)

The unique structural features of this compound could be exploited for applications in chemical biology and medicinal chemistry, with a strong emphasis on understanding the underlying mechanisms.

In chemical biology, benzoxocine derivatives could be developed as molecular probes to study biological processes. For example, if a derivative is found to selectively bind to a particular enzyme, it could be functionalized with a fluorescent tag or a photo-crosslinking group to visualize the enzyme in living cells or to map its binding site. The development of photoredox-catalyzed reactions offers a powerful tool for the functionalization of aliphatic core structures, which could be applied to the benzoxocine scaffold. princeton.edu

In medicinal chemistry, the benzoxocine scaffold could serve as a template for the design of new therapeutic agents. The "privileged scaffold" concept suggests that certain molecular frameworks are capable of binding to multiple biological targets with high affinity. nih.govbenthamscience.comrsc.org The benzoxocine ring system, with its combination of aromatic and saturated aliphatic portions, may represent such a scaffold. Future research in this area would involve structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds. This would entail systematically modifying the structure of the benzoxocine core and its substituents to enhance potency, selectivity, and pharmacokinetic properties. A deep mechanistic understanding of how these modifications affect target binding and biological response will be crucial for the rational design of new drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.